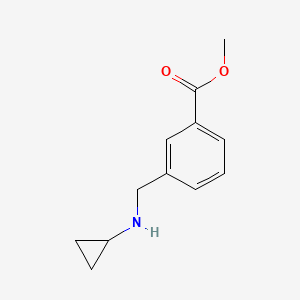

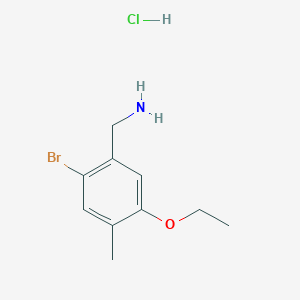

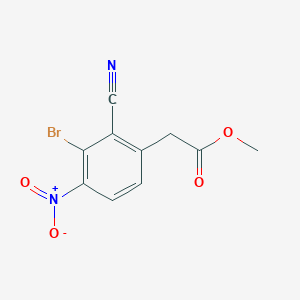

3-(呋喃-2-基)-1-甲基-4,5-二氢-1H-吡唑-5-酮

描述

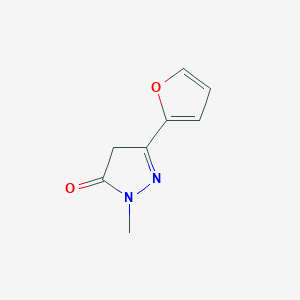

Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom (the furan nucleus) which belongs to the family of organic compounds called heterocyclic . Heterocyclic organic compounds belonging to the furan family, also known as derivatives of furan, possess the furan nucleus . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with arenes in Brønsted superacid TfOH which affords products of hydroarylation of the carbon–carbon double bond . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques can be used to analyze the molecular structure of furan derivatives.Chemical Reactions Analysis

Reactions of furan derivatives often involve the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .科学研究应用

合成和表征

主要探讨了化合物“3-(呋喃-2-基)-1-甲基-4,5-二氢-1H-吡唑-5-酮”及其衍生物的合成方法和结构表征。例如,Jothikrishnan和Shafi(2009年)展示了一种微波辅助合成技术,用于含有呋喃基团的吡唑啉衍生物,强调了该方法的简单性以及通过NMR、IR和LCMS技术对化合物进行的表征(Balapragalathan Thappali Jothikrishnan & S. Shafi, 2009)。

抗菌活性

这些化合物的抗菌潜力是一个重要关注点。Abdelhamid等人(2019年)合成了一系列新型功能化的1,3,4-噻二唑、1,3-噻唑和含吡唑啉基团的衍生物,使用偶氮酰卤化物作为前体,评估了它们的体外抗菌和抗真菌活性。一些衍生物表现出与参考抗生素相当的活性(A. Abdelhamid et al., 2019)。

结构分析

已深入探讨了各种衍生物的结构特异性和潜在反应性。Borisova等人(2016年)研究了特定吡唑-1-基衍生物的立体化学方面,提供了有关它们的结构框架和反应性的见解,特别是关于它们无法发生某些分子内反应的情况(Kseniya K. Borisova et al., 2016)。

抗氧化和抗结核活性

这种化合物的衍生物在抗氧化和抗结核应用中也显示出潜力。Prabakaran等人(2021年)合成了一系列查尔酮衍生物,并评估了它们的体外抗氧化活性,发现一些化合物表现出潜在的抗氧化效果,得到了分子对接和ADMET研究的支持(G. Prabakaran et al., 2021)。Bhoot等人(2011年)合成了一系列化合物,评估了它们的抗菌、抗真菌和抗结核活性,表明这些分子具有广谱潜力(D. Bhoot et al., 2011)。

作用机制

The mechanism of action of furan derivatives often involves proton transfers, especially since there are carbonyl groups all over the molecule . One way of thinking about this question would be to try and do it in reverse. 1,4-Dicarbonyl compounds are known to cyclise to form furans in acidic solution, so this should simply be the microscopic reverse of that reaction .

安全和危害

While specific safety and hazard information for “3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is not available, general safety measures for handling furan derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and storing in a well-ventilated place .

属性

IUPAC Name |

5-(furan-2-yl)-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJFXPWOHZJPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)

![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)

![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)